Acidic pH Optimum for Hydrolysis by Serine Proteases: Suc-Ala-Ala-Pro-Asp-pNA vs. Suc-Ala-Ala-Pro-Leu-pNA
Suc-Ala-Ala-Pro-Asp-pNA demonstrates a distinct pH optimum for hydrolysis by bovine chymotrypsin (CHYM) and Streptomyces griseus protease B (SGPB) compared to its analog Suc-Ala-Ala-Pro-Leu-pNA. The substrate with an Asp residue at the P1 position has a pH optimum between 5.5 and 6.0, whereas the Leu-containing analog has an optimum at 7.5-8.0 [1]. At their respective optima, the reactivity difference narrows, but at the standard assay pH of 7-8, the Leu-substrate is more than 25,000-fold more reactive than the Asp-substrate [1].
| Evidence Dimension | pH Optimum for Hydrolysis |
|---|---|
| Target Compound Data | pH 5.5-6.0 |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Leu-pNA (pH 7.5-8.0) |
| Quantified Difference | pH optimum shifted by approximately 2 units towards acidity; >25,000-fold lower reactivity at pH 7-8 for target compound. |
| Conditions | Enzymatic hydrolysis assay with bovine chymotrypsin (CHYM) and Streptomyces griseus protease B (SGPB), pH range 3-11. |
Why This Matters
This evidence proves that Suc-Ala-Ala-Pro-Asp-pNA is uniquely suited for experiments designed to detect protease activity in acidic cellular compartments (e.g., lysosomes, endosomes) or to study pH-dependent enzyme kinetics, where standard Leu- or Val-based substrates would fail.
- [1] Qasim, M. A., et al. (2010). Cleavage of peptide bonds bearing ionizable amino acids at P(1) by serine proteases with hydrophobic S(1) pocket. Biochemical and Biophysical Research Communications, 400(4), 507-510. PMID: 20800580. View Source
